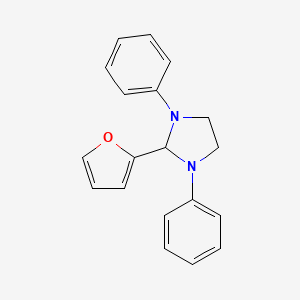

2-(Furan-2-yl)-1,3-diphenylimidazolidine

Description

2-(Furan-2-yl)-1,3-diphenylimidazolidine is a heterocyclic compound featuring an imidazolidine core substituted with a furan ring at position 2 and phenyl groups at positions 1 and 2. This compound has been explored in synthetic chemistry, particularly in glycoside synthesis. For example, it serves as a precursor in the Strecker synthesis of ribofuranosyl glycine derivatives via hydrolysis and functionalization . Despite its discontinued commercial availability (as noted in 2025), its structural analogs remain relevant in pharmaceutical and materials research due to their tunable electronic and steric properties .

Properties

IUPAC Name |

2-(furan-2-yl)-1,3-diphenylimidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-3-8-16(9-4-1)20-13-14-21(17-10-5-2-6-11-17)19(20)18-12-7-15-22-18/h1-12,15,19H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKPIWBVFHMQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=CC=CO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350495 | |

| Record name | 2-(Furan-2-yl)-1,3-diphenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94378-00-4 | |

| Record name | 2-(Furan-2-yl)-1,3-diphenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-1,3-diphenylimidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of furan-2-carbaldehyde with 1,2-diphenylethylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The imidazolidine ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block for Complex Molecules

2-(Furan-2-yl)-1,3-diphenylimidazolidine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, such as:

- Oxidation : The furan ring can be oxidized to form furan-2,3-dione derivatives.

- Reduction : The imidazolidine ring can be reduced to yield corresponding amines.

- Electrophilic Substitution : Reactions can occur on the phenyl rings, introducing various functional groups.

These reactions highlight the compound's chemical reactivity and its potential utility in organic synthesis.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in medicinal chemistry for developing new antimicrobial agents .

Cancer Research

The compound is being explored for its anticancer properties. Studies have demonstrated that derivatives of imidazolidine can inhibit the growth of cancer cell lines, indicating a promising avenue for drug development targeting specific cancer types. Molecular docking studies have been conducted to predict its interactions with biological targets relevant to cancer pathways .

Medicinal Chemistry

Drug Development Potential

Due to its structural characteristics, this compound is being investigated for its potential use in drug development. Its anti-inflammatory and anticancer activities make it a candidate for further exploration in therapeutic applications .

Industrial Applications

Catalysis and Material Science

In industrial settings, this compound is utilized as a catalyst in various organic reactions. Its ability to facilitate chemical transformations makes it valuable in the production of advanced materials.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs of 2-(furan-2-yl)-1,3-diphenylimidazolidine, highlighting substituent variations and their molecular properties:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The furan ring (electron-rich) contrasts with nitro (electron-withdrawing) or chloro (moderately electron-withdrawing) substituents in analogs.

Biological Activity

2-(Furan-2-yl)-1,3-diphenylimidazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring and two phenyl groups attached to an imidazolidine core. This unique arrangement contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins such as p53 and p21 .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 (human epidermoid carcinoma) | 27 | Induction of apoptosis via caspase activation |

| HepG2 (liver carcinoma) | 15 | Cell cycle arrest and DNA damage response |

| A549 (lung carcinoma) | 20 | Inhibition of proliferation |

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses antibacterial properties against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound can incorporate into DNA, leading to structural distortions that interfere with replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as topoisomerases and kinases, which are crucial for cancer cell survival .

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which can trigger apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on HepG2 Cells : In vitro experiments demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 15 μM. The study indicated that the compound caused G1 phase cell cycle arrest and increased levels of DNA damage markers .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of immune responses .

Q & A

Q. How can researchers optimize the synthesis of 2-(Furan-2-yl)-1,3-diphenylimidazolidine to maximize yield and purity?

Methodological Answer: Utilize factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical analysis of variance (ANOVA) can pinpoint critical factors influencing yield and purity. For example, a central composite design (CCD) can reduce the number of required experiments while capturing non-linear relationships between variables . Preliminary screening via Plackett-Burman design may efficiently narrow down influential parameters before full optimization.

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to confirm substituent positions and detect stereochemical features. Compare experimental chemical shifts with density functional theory (DFT)-predicted values for validation.

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, including bond lengths, angles, and intermolecular interactions. For example, SCXRD at 200 K resolved disorder in analogous imidazolidine derivatives with an R factor < 0.05 .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=N stretching in the imidazolidine ring) and compare with computational spectra for consistency.

Q. What experimental strategies are effective for evaluating the solubility and stability of this compound under various conditions?

Methodological Answer:

- Solubility Studies: Use high-throughput screening with solvents of varying polarity (e.g., water, DMSO, THF) and quantify solubility via UV-Vis spectroscopy or HPLC.

- Stability Profiling: Conduct accelerated stability tests under stressed conditions (e.g., heat, light, humidity) and monitor degradation products using LC-MS. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian 16) to map potential energy surfaces and identify transition states. Compare computed activation energies with experimental kinetic data to validate mechanisms .

- Molecular Dynamics (MD): Simulate solvent effects and steric interactions during reactions. For example, MD can explain regioselectivity in imidazolidine derivatization reactions.

- Machine Learning (ML): Train ML models on existing reaction databases to predict novel synthetic pathways or byproduct formation .

Q. What methodologies are appropriate for analyzing contradictory data in catalytic applications of this compound?

Methodological Answer:

- Multivariate Analysis: Apply principal component analysis (PCA) or partial least squares (PLS) regression to disentangle confounding variables (e.g., catalyst deactivation vs. substrate inhibition).

- In Situ Spectroscopy: Use techniques like Raman or IR spectroscopy to monitor catalytic intermediates in real time, resolving discrepancies between batch and flow reactor data .

- Error Propagation Analysis: Quantify uncertainty in kinetic measurements (e.g., turnover frequency) using Monte Carlo simulations to assess statistical significance .

Q. How can interdisciplinary approaches (computational, synthetic, analytical) accelerate the discovery of novel derivatives?

Methodological Answer:

- High-Throughput Experimentation (HTE): Combine automated synthesis platforms with rapid LC-MS analysis to screen derivatives for bioactivity or material properties.

- Cheminformatics: Build structure-activity relationship (SAR) models using descriptors derived from DFT (e.g., HOMO-LUMO gaps) and experimental data (e.g., IC values) .

- Hybrid Workflows: Integrate computational reaction design (e.g., ICReDD’s quantum chemistry-guided protocols) with robotic synthesis to iteratively refine reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.